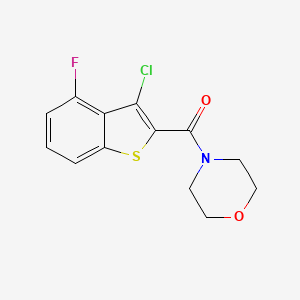
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core substituted with chloro and fluoro groups, and a morpholinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable halogenated precursors.
Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the benzothiophene ring.
Attachment of Morpholinyl Methanone Moiety: The final step involves the reaction of the halogenated benzothiophene with morpholine and a suitable carbonyl source to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanone moiety.
Coupling Reactions: The benzothiophene core can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzothiophene ring.
Scientific Research Applications
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluoro-1-benzothiophen-2-yl)-pyrazol-1-ylmethanone
- (3-Chloro-4-fluoro-1-benzothiophen-2-yl)(4-phenyl-1-piperazinyl)methanone
Uniqueness
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone is unique due to the presence of the morpholinyl methanone moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-chloro-4-fluoro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-10-8(15)2-1-3-9(10)19-12(11)13(17)16-4-6-18-7-5-16/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAIJTRPGXCVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
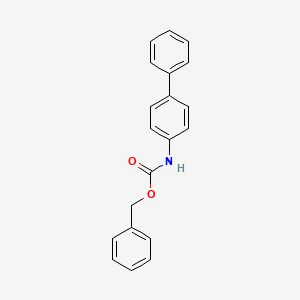
![3-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5772460.png)
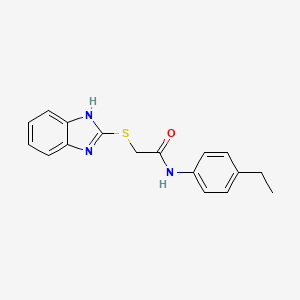
![4-tert-butyl-N'-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5772476.png)
![5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5772497.png)
![4-bromo-2-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5772501.png)
![2-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5772508.png)
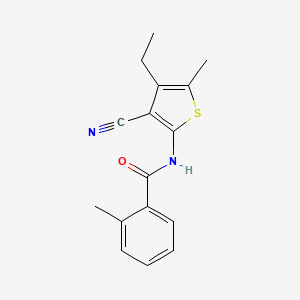
![N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]propanamide](/img/structure/B5772525.png)
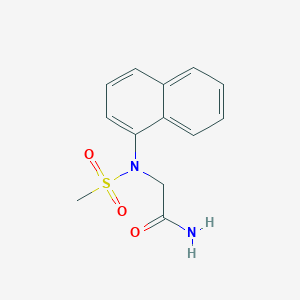
![N-[4-(diethylamino)-2-methylphenyl]-4-isopropylbenzamide](/img/structure/B5772540.png)
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(3-methoxyphenoxy)acetate](/img/structure/B5772542.png)
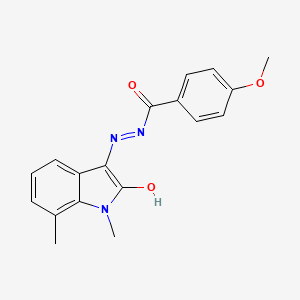
![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
